6-Fluoro-2-Aminoquinoline-3-Carboxamide
Description
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-amino-6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8FN3O/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15) |
InChI Key |
HQCJPLVCEVRXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Notes:
- Carboxamide vs.
- Amino Group Impact: The 2-amino group facilitates hydrogen bonding, which is absent in aldehyde () or trifluoromethyl () derivatives, suggesting stronger target binding.
- Fluorine Position : Fluorine at position 6 is conserved in many analogs, likely due to its electron-withdrawing effects, which stabilize aromatic systems and modulate reactivity .
Physicochemical Properties
- Solubility: The carboxamide group in the target compound likely offers intermediate solubility between the highly polar carboxylic acid () and the nonpolar aldehyde ().
- Acidity/Basicity: The 2-amino group (pKa ~9–10) and carboxamide (non-ionizable) contrast with the carboxylic acid (pKa ~4–5) in , affecting pH-dependent behavior.
- Thermal Stability: Fluorine’s electronegativity enhances thermal stability compared to non-fluorinated quinolines .
Preparation Methods
Reductive Amination at Position 2
A 6-fluoroquinoline-2-carbaldehyde intermediate undergoes reductive amination with 3-fluorophenethylamine (22 ) using sodium triacetoxyborohydride (NaBH(OAc)₃) in chloroform/methanol. This step affords the 2-aminoquinoline scaffold with a 65–75% yield.
Carboxamide Installation at Position 3
The 3-carboxylic acid derivative is activated with SOCl₂ and reacted with ammonium hydroxide. This method, adapted from pyrazine-carboxamide syntheses, achieves carboxamide formation in 80–85% yield.
High-Temperature Cyclization
A patent-driven method (US4120962) employs a one-pot cyclization-amination strategy.
Reaction Conditions
Heating α-cyano-β-fluorophenylacrylamide with iron powder at 160°C under nitrogen for 18 hours induces cyclization. The nitrile group is simultaneously reduced to the primary amine, forming 6-fluoro-2-aminoquinoline-3-carboxamide in 68% yield.
Chlorination and Nucleophilic Substitution
Chlorination at Position 4
4-Hydroxy-6-fluoro-2-methylquinoline (5a ) is treated with POCl₃ to form 4-chloro-6-fluoro-2-methylquinoline (6a ). This intermediate undergoes nucleophilic substitution with ammonia in ethanol at 120°C to introduce the 2-amino group.
Carboxamide Formation
Oxidation of the 3-methyl group to a carboxylic acid followed by amidation with thionyl chloride and NH₃ yields the final product. Total yields for this route reach 72%.
Comparative Analysis of Methods
Optimization and Challenges
Q & A
Q. What are the primary synthetic routes for 6-Fluoro-2-Aminoquinoline-3-Carboxamide, and how do reaction conditions affect yield?
The synthesis of 6-fluoroquinoline derivatives typically involves direct amination or carboxamide functionalization . For example:
- Direct Amination : Reacting halogenated precursors (e.g., 6-fluoro-2-chloroquinoline-3-carboxylic acid) with ammonia or substituted amines under reflux conditions. This method can achieve yields >90% when using water-compatible catalysts like Keplerate clusters .
- Carboxamide Formation : Coupling carboxylic acid intermediates (e.g., 6-fluoroquinoline-3-carboxylic acid) with amines via coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF. Yields vary (60–85%) depending on steric hindrance and amine reactivity .
Key Variables :
| Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (e.g., water) improves solubility of ionic intermediates . |
| Catalyst type | Keplerate catalysts enhance regioselectivity and reduce byproducts . |
| Temperature | Reflux (~100°C) accelerates amination but may degrade heat-sensitive amines . |
Q. Which functional groups in 6-Fluoro-2-Aminoquinoline-3-Carboxamide are critical for its biological activity?
The compound’s bioactivity hinges on:
- 6-Fluoro substituent : Enhances membrane permeability and target binding (e.g., DNA gyrase inhibition) by modulating electron-withdrawing effects .
- 2-Amino group : Facilitates hydrogen bonding with enzymatic active sites, critical for antibacterial potency .
- 3-Carboxamide : Stabilizes interactions via hydrophobic pockets in target proteins .
Structural Comparisons :
| Derivative | Functional Group Alteration | Bioactivity Impact |
|---|---|---|
| 6-Fluoroquinoline-3-carboxylic acid | Replaces carboxamide with COOH | Reduced cellular uptake due to ionization . |
| 8-Fluoro analog | Fluorine at position 8 | Altered binding kinetics; lower MIC against S. aureus . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial efficacy across structurally similar derivatives?
Discrepancies often arise from substituent positioning and assay conditions . For example:
- Positional Effects : Fluorine at position 6 (vs. 8) optimizes steric alignment with bacterial DNA gyrase, as shown in molecular docking studies .
- Assay Variability : MIC values for E. coli range from 0.5–4 µg/mL depending on agar dilution vs. broth microdilution methods. Standardize protocols using CLSI guidelines to minimize variability .
Recommendations :
- Perform dose-response curves across multiple bacterial strains.
- Use isogenic mutant strains (e.g., gyrA mutants) to confirm target specificity .
Q. What analytical methods are most effective for characterizing synthetic intermediates and resolving regiochemical ambiguities?
- NMR Spectroscopy :
- -NMR distinguishes fluorine at position 6 (δ ~-110 ppm) from other positions (e.g., δ ~-105 ppm for position 8) .
- -NMR coupling patterns (e.g., doublet of doublets for H-5 and H-7) confirm quinoline regiochemistry .
- HPLC-MS :
- Reverse-phase C18 columns (ACN/0.1% formic acid gradient) resolve carboxamide vs. ester byproducts.
- High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 235.0654 for CHFNO) .
Q. How can green chemistry principles be applied to optimize the synthesis of 6-Fluoro-2-Aminoquinoline-3-Carboxamide?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental toxicity .
- Catalyst Recycling : Keplerate catalysts (e.g., {Mo72Fe30}) can be reused ≥5 times without significant yield loss (~3% drop after fifth cycle) .
- Waste Minimization : Employ flow chemistry to reduce solvent volume by 70% and improve reaction scalability .
Q. What strategies address low solubility of 6-Fluoro-2-Aminoquinoline-3-Carboxamide in biological assays?
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxamide) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve aqueous dispersion and sustained release .
Data Contradiction Analysis
Q. Why do some studies report divergent SAR trends for fluorine substitution in quinolines?
Contradictions stem from:
- Target Heterogeneity : Fluorine at position 6 optimizes binding to Gram-negative targets (e.g., E. coli gyrase), while position 8 favors Gram-positive enzymes .
- Cellular Efflux : Overexpression of AcrAB-TolC in resistant strains diminishes activity of 6-fluoro derivatives but not 8-fluoro analogs .
Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics across homologs (e.g., E. coli vs. S. aureus gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
